Thiophene-2-ethylamine

説明

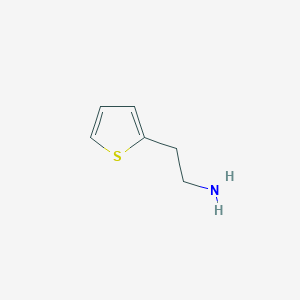

Structure

3D Structure

特性

IUPAC Name |

2-thiophen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLUYXIJZLDNIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952773 | |

| Record name | 2-(Thiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30433-91-1, 64059-34-3 | |

| Record name | 2-Thiopheneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30433-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-2-ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030433911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiopheneethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064059343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Thiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-1-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thiophene-2-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Thiophene-2-ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for thiophene-2-ethylamine, a crucial building block in the development of various pharmaceutical compounds. This document details the core synthesis routes, their underlying reaction mechanisms, and provides experimental protocols for key reactions. All quantitative data is summarized for comparative analysis, and logical workflows are visualized using diagrams.

Introduction

This compound is a vital intermediate in medicinal chemistry, notably in the synthesis of antiplatelet agents such as clopidogrel and prasugrel. Its thiophene moiety and ethylamine side chain offer versatile reaction handles for the construction of complex molecular architectures. This guide explores the most prevalent and significant synthetic strategies for obtaining this compound, providing researchers with the detailed information necessary for laboratory-scale synthesis and process development.

Synthesis Pathways and Mechanisms

Several distinct synthetic routes to this compound have been established, each with its own set of advantages and challenges. The most prominent pathways are detailed below.

Pathway I: From Thiophene via Vilsmeier-Haack Reaction and Subsequent Transformations

This pathway commences with the formylation of thiophene, followed by a series of transformations to introduce the ethylamine side chain.

Overall Reaction Scheme:

Caption: Synthesis of this compound from thiophene.

2.1.1. Vilsmeier-Haack Formylation of Thiophene

The synthesis begins with the electrophilic formylation of the electron-rich thiophene ring at the 2-position using the Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3][4][5][6]

Reaction Mechanism:

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. Thiophene then acts as a nucleophile, attacking the Vilsmeier reagent to form a sigma complex. Subsequent elimination and hydrolysis yield 2-thiophenecarboxaldehyde.[2][6]

2.1.2. Henry Reaction to form 2-(2-Nitrovinyl)thiophene

The resulting 2-thiophenecarboxaldehyde undergoes a Henry reaction (nitroaldol condensation) with nitromethane in the presence of a base to yield 2-(2-nitrovinyl)thiophene.[7][8]

Reaction Mechanism:

A base abstracts a proton from nitromethane to form a nitronate anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of 2-thiophenecarboxaldehyde. The resulting nitroalkoxide is protonated, and subsequent dehydration yields the nitroalkene.

2.1.3. Reduction of 2-(2-Nitrovinyl)thiophene

The final step is the reduction of the nitro group and the carbon-carbon double bond of 2-(2-nitrovinyl)thiophene to afford this compound. This can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride and boron trifluoride etherate being common choices.[8]

Reaction Mechanism:

The reduction with complex metal hydrides like LiAlH₄ involves the addition of hydride ions to both the nitro group and the alkene. The precise mechanism is complex and involves multiple hydride transfers, ultimately leading to the saturated amine after an aqueous workup.

Pathway II: From Thiophene via Bromination and Grignard Reaction

This pathway involves the initial bromination of thiophene, followed by the formation of a Grignard reagent and subsequent reaction with ethylene oxide to generate an alcohol intermediate.

Overall Reaction Scheme:

Caption: Synthesis from thiophene via a Grignard reagent.

2.2.1. Bromination of Thiophene

Thiophene undergoes electrophilic bromination, typically with N-bromosuccinimide (NBS) or bromine in a suitable solvent, to selectively yield 2-bromothiophene.[9][10]

2.2.2. Grignard Reaction and Addition to Ethylene Oxide

2-Bromothiophene is converted to the corresponding Grignard reagent, 2-thienylmagnesium bromide, by reacting with magnesium metal in an ethereal solvent. This organometallic intermediate then undergoes a nucleophilic attack on the strained epoxide ring of ethylene oxide. An acidic workup protonates the resulting alkoxide to give 2-thiophene ethanol.[10]

2.2.3. Conversion of 2-Thiophene Ethanol to this compound

The hydroxyl group of 2-thiophene ethanol is a poor leaving group and must be converted into a better one, such as a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl). The resulting tosylate then undergoes an SN2 reaction with ammonia (ammonolysis) to yield this compound.[9]

Pathway III: From 2-Thiopheneacetonitrile

This method involves the reduction of commercially available 2-thiopheneacetonitrile.

Overall Reaction Scheme:

Caption: Synthesis from 2-thiopheneacetonitrile.

2.3.1. Reduction of 2-Thiopheneacetonitrile

The nitrile group of 2-thiopheneacetonitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using Raney nickel or a palladium catalyst under a hydrogen atmosphere).[4][11][12]

Reaction Mechanism (with LiAlH₄):

The reduction of a nitrile with LiAlH₄ involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion. A second hydride addition then occurs to the imine carbon, resulting in a dianion which is subsequently protonated during aqueous workup to yield the primary amine.[12][13][14][15]

Pathway IV: From 2-Thiophenecarboxylic Acid via Schmidt Rearrangement

This multi-step synthesis involves homologation of 2-thiophenecarboxylic acid followed by a Schmidt rearrangement.

Overall Reaction Scheme:

Caption: Synthesis from 2-thiophenecarboxylic acid.

2.4.1. Homologation Reactions

Starting from 2-thiophenecarboxylic acid, which can be obtained from 2-bromothiophene, a series of homologation reactions, such as the Arndt-Eistert synthesis, can be employed to extend the carbon chain to form 2-thiophenepropionic acid.

2.4.2. Schmidt Rearrangement

2-Thiophenepropionic acid is then subjected to a Schmidt rearrangement. In the presence of a strong acid and hydrazoic acid (HN₃), the carboxylic acid is converted to a protonated acyl azide. This intermediate undergoes rearrangement with the loss of nitrogen gas to form an isocyanate, which is then hydrolyzed to the corresponding amine with one fewer carbon atom, yielding this compound.[11][16][17][18][19]

Quantitative Data

The following tables summarize the reported yields for key transformations in the synthesis of this compound. Note that yields can vary significantly based on reaction scale and specific conditions.

Table 1: Reaction Yields for Key Synthetic Steps

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Thiophene | 2-Thiophenecarboxaldehyde | DMF, POCl₃ | 71-74 | [20] |

| 2-Thiophenecarboxaldehyde | 2-(2-Nitrovinyl)thiophene | Nitromethane, Ammonium Acetate, Microwave (250W, 90°C) | 92 | [7] |

| 2-(2-Nitrovinyl)thiophene | This compound | NaBH₄, BF₃·OEt₂ in THF | 72.4 | [8] |

| Thiophene | 2-Bromothiophene | Pyridine perbromide hydrobromide in CCl₄/HBr(aq) | 95 | [21] |

| 2-Bromothiophene | 2-Thiophene ethanol | Mg, Ethylene oxide in ether | - | [10] |

| 2-Thiophene ethanol | This compound | 1. TsCl, Pyridine; 2. NH₃ | - | [9] |

| 2-Thiopheneacetonitrile | This compound | LiAlH₄ in ether | High | [13] |

| 2-Thiophenepropionic acid | This compound | HN₃, H₂SO₄ | - | [11] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Spectra available, characteristic peaks for thiophene ring protons and ethylamine chain protons. | [22][23] |

| ¹³C NMR | Spectra available, characteristic peaks for thiophene ring carbons and ethylamine chain carbons. | [23] |

| MS | Molecular Ion (M⁺) expected at m/z = 127. | [23] |

| IR | Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the thiophene ring. | [22] |

Experimental Protocols

The following are representative experimental protocols for key reactions in the synthesis of this compound.

Preparation of 2-Thiophenecarboxaldehyde (Vilsmeier-Haack Reaction)[20]

Workflow:

Caption: Experimental workflow for Vilsmeier-Haack formylation.

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place N-methylformanilide (1.0 mol) and phosphorus oxychloride (1.0 mol). Allow the mixture to stand for 30 minutes.

-

Begin stirring and cool the flask in a water bath. Add thiophene (1.1 mol) dropwise, maintaining the temperature between 25-35 °C.

-

After the addition is complete, stir the reaction mixture for an additional 2 hours at the same temperature, then allow it to stand at room temperature for 15 hours.

-

Pour the dark, viscous solution into a vigorously stirred mixture of cracked ice (400 g) and water (250 ml).

-

Separate the aqueous layer and extract it with three portions of ether. Combine the ether extracts with the organic layer.

-

Wash the combined organic layers twice with dilute hydrochloric acid, then twice with saturated sodium bicarbonate solution, and finally with water.

-

Dry the ether solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Distill the resulting yellow oil under reduced pressure to obtain 2-thiophenecarboxaldehyde.

Preparation of 2-(2-Nitrovinyl)thiophene[8]

Procedure:

-

Dissolve 2-thiophenecarboxaldehyde in methanol and add nitromethane.

-

Cool the mixture to approximately 0 °C in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide, maintaining the temperature between 0-5 °C.

-

Neutralize the mixture with hydrochloric acid to precipitate the product.

-

Filter the yellow precipitate, wash with water, and dry under vacuum to yield 2-(2-nitrovinyl)thiophene.

Reduction of 2-(2-Nitrovinyl)thiophene to this compound[8]

Procedure:

-

In a nitrogen atmosphere, prepare a slurry of sodium borohydride (0.185 mol) in THF (70 ml) and cool to -5 to -10 °C.

-

Slowly add boron trifluoride etherate (0.24 mol), keeping the temperature between 0 and -5 °C. Stir for 3-4 hours at -5 to 10 °C.

-

Slowly add a solution of 2-(2-nitrovinyl)thiophene (0.038 mol) in THF (60 ml), maintaining the temperature between 8 and 10 °C. Stir for 60-90 minutes.

-

Allow the reaction to warm to 10-15 °C and stir for an additional 18-40 hours.

-

Work up the reaction by adding a different solvent (e.g., toluene), distilling off the THF, and then refluxing. After cooling, the reaction is quenched, and the product is extracted.

Reduction of 2-Thiopheneacetonitrile with LiAlH₄[12][13][15]

Procedure:

-

In a dry, nitrogen-flushed three-necked flask equipped with a reflux condenser and a dropping funnel, place a suspension of lithium aluminum hydride in anhydrous diethyl ether.

-

With stirring, add a solution of 2-thiopheneacetonitrile in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting granular precipitate and wash it with ether.

-

Dry the combined ether filtrates over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield this compound.

Conclusion

The synthesis of this compound can be accomplished through several viable pathways, each with its own merits. The choice of a particular route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the tolerance for hazardous reagents. The Vilsmeier-Haack approach followed by the Henry reaction and reduction is a common and well-documented method. The Grignard route offers an alternative that avoids the use of highly toxic nitromethane. The reduction of 2-thiopheneacetonitrile is a more direct route but requires the handling of a potent reducing agent like LiAlH₄. This guide provides the foundational information necessary for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

- 1. The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde - Google Patents [patents.google.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier haack reaction | PPTX [slideshare.net]

- 7. 2-(2-Nitrovinyl)thiophene | 34312-77-1 | Benchchem [benchchem.com]

- 8. US4906756A - 2-(2-nitrovinyl)thiophene reduction and synthesis of thieno[3,2-c]pyridine derivatives - Google Patents [patents.google.com]

- 9. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]

- 11. Schmidt Reaction [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. ch.ic.ac.uk [ch.ic.ac.uk]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 17. Schmidt Reaction: Mechanism, Steps & Applications Explained [vedantu.com]

- 18. byjus.com [byjus.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]

- 22. This compound(30433-91-1) 1H NMR spectrum [chemicalbook.com]

- 23. Thiopheneethanamine | C6H9NS | CID 116521 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Thiophene-2-ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-2-ethylamine is a heterocyclic amine that serves as a versatile building block in the synthesis of a wide range of biologically active molecules.[1] Its unique structure, featuring a thiophene ring coupled with an ethylamine side chain, imparts specific chemical reactivity that is highly sought after in medicinal chemistry and materials science. This document provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and a summary of its known reactivity and applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are critical for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Odor | Strong, unpleasant, amine-like | [2][4] |

| Molecular Formula | C₆H₉NS | [2][3][5][6][7] |

| Molecular Weight | 127.21 g/mol | [5][6][7][8][9] |

| Density | 1.087 g/mL at 25 °C | [5][8][9][10] |

| Boiling Point | 200-201 °C at 750 mmHg | [5][7][8][10][11] |

| Melting Point | 202 °C | [3][5] |

| Refractive Index | n20/D 1.551 | [3][5][8] |

| Flash Point | 87 °C (190.4 °F) - closed cup | [6][9] |

| Vapor Pressure | 0.337 mmHg at 25°C | [3][5] |

Table 2: Solubility and Chemical Properties

| Property | Value | Reference |

| pKa | 9.47 ± 0.10 (Predicted) | [2][3][5] |

| Water Solubility | Moderately soluble/Slightly soluble | [2][4][12] |

| Solvent Solubility | Soluble in DMSO, Methanol, Ethanol, Ether | [3][4][5] |

| Stability | Stable under normal conditions. Air sensitive. | [2][3][5] |

| Storage | Store in a cool, dry, dark place. Keep sealed in dry, Room Temperature. Refrigerator (+4°C). | [2][3][5][10][12] |

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of physicochemical properties. The following sections outline generalized protocols that are applicable for characterizing this compound.

Determination of Boiling Point (Micro Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A micro reflux method can be employed for small sample volumes.

Methodology:

-

A small volume (approximately 0.5 mL) of this compound is placed in a small test tube with a stir bar.

-

The test tube is placed in a heating block on a stirrer hotplate.

-

A thermometer is positioned with its bulb about 1 cm above the liquid's surface.

-

The sample is gently heated and stirred until it boils and a ring of condensing vapor is observed on the test tube walls.

-

The thermometer bulb should be at the level of this condensation ring for an accurate measurement.

-

The stable temperature reading on the thermometer is recorded as the boiling point.[13]

Determination of Density

Density is the mass per unit volume of a substance. It can be determined by measuring the mass of a known volume of the liquid.

Methodology:

-

An empty, dry measuring cylinder is weighed on an electronic balance, and its mass is recorded (m1).

-

A known volume (e.g., 10 mL) of this compound is added to the measuring cylinder. The volume is read from the bottom of the meniscus.

-

The measuring cylinder containing the liquid is reweighed, and the mass is recorded (m2).

-

The mass of the liquid is calculated (m = m2 - m1).

-

The density (ρ) is calculated using the formula: ρ = m/V.[2][14][15]

-

For higher accuracy, a pycnometer (density bottle) can be used.

Determination of Solubility in Water

This protocol provides a qualitative and semi-quantitative assessment of the solubility of an amine in water.

Methodology:

-

Add 5 drops of this compound to a test tube.

-

Add 2 mL of deionized water to the test tube.

-

Vigorously stir the mixture for 2-3 minutes.

-

Observe the solution for homogeneity (dissolved) or heterogeneity (insoluble, cloudy).

-

The pH of the resulting solution can be measured using pH paper, which is expected to be basic for an amine.[5]

Reactivity and Applications

This compound is a valuable intermediate in chemical synthesis due to its reactivity. The ethylamine group can undergo nucleophilic substitution and condensation reactions, while the thiophene ring can participate in electrophilic aromatic substitution.[2][4]

It is widely used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2][16] Notably, derivatives of this compound have been investigated for a range of therapeutic applications, including the development of compounds with potential anti-cancer, anti-inflammatory, and antiviral properties.[1][4]

Visualization of Chemical and Biological Pathways

Synthesis Workflow of this compound

Several synthetic routes for this compound have been reported. One common method involves the bromination of thiophene, followed by a Grignard reaction and subsequent steps to introduce the ethylamine group.[8][17]

Caption: A generalized synthetic workflow for this compound.

Role in Hsp90 Inhibition Pathway

Derivatives of this compound have been explored in the development of geldanamycin analogues that act as inhibitors of Heat Shock Protein 90 (Hsp90).[4] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cancer cell growth and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.

Caption: Mechanism of Hsp90 inhibition leading to cancer cell apoptosis.

References

- 1. gassnova.no [gassnova.no]

- 2. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. chemhaven.org [chemhaven.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]

- 9. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN103373982A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]

- 11. manavchem.com [manavchem.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. vernier.com [vernier.com]

- 17. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structural Analysis and Characterization of Thiophene-2-ethylamine

Thiophene-2-ethylamine, a heterocyclic amine with the CAS number 30433-91-1, is a versatile chemical intermediate of significant interest in pharmaceutical research and material science.[1][2] Its structure, featuring a reactive ethylamine side chain attached to a thiophene ring, makes it a valuable building block for synthesizing a diverse range of complex molecules, including those with potential anti-cancer, anti-inflammatory, and antiviral properties.[2] This guide provides a comprehensive overview of the structural analysis and characterization of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is typically a colorless to yellow liquid.[3] Its key physical and chemical properties are summarized in the table below, providing a foundational dataset for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₉NS | [4][5][6] |

| Molecular Weight | 127.21 g/mol | [5][7] |

| Boiling Point | 200-201 °C at 750 mmHg | [3][5][6][8] |

| Density | 1.087 g/mL at 25 °C | [3][5][6][8] |

| Refractive Index (n20/D) | 1.551 | [3][5][6][8] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [6][8] |

| Solubility | Slightly soluble in water; soluble in alcohol and ether. | [4] |

| Stability | Stable under ordinary conditions. | [4] |

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of this compound. The following sections detail the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the thiophene ring and the ethylamine side chain. The aromatic protons on the thiophene ring typically appear in the downfield region (δ 6.5-7.5 ppm). The two methylene groups (-CH₂-) of the ethylamine chain will appear as triplets in the upfield region, with the one adjacent to the amine group being more deshielded. The amine protons (-NH₂) often present as a broad singlet.[9]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the four unique carbons of the thiophene ring and the two carbons of the ethylamine side chain. Carbons directly attached to the nitrogen atom typically appear in the 10-65 ppm range.[9]

| ¹H NMR | Expected Chemical Shift (ppm) | ¹³C NMR | Expected Chemical Shift (ppm) |

| Thiophene H (3 positions) | ~6.8 - 7.2 | Thiophene C (4 positions) | ~123 - 145 |

| -CH₂- (adjacent to ring) | ~2.9 - 3.1 | -CH₂- (adjacent to ring) | ~30 - 40 |

| -CH₂- (adjacent to NH₂) | ~2.7 - 2.9 | -CH₂- (adjacent to NH₂) | ~40 - 50 |

| -NH₂ | ~1.0 - 2.0 (broad) |

Note: Expected shifts are estimates and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands for primary amine) |

| N-H (Amine) | Scissoring Bend | 1550 - 1650 |

| C-H (Aromatic) | Stretch | ~3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=C (Thiophene Ring) | Stretch | 1400 - 1600 |

| C-N | Stretch | 1000 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) for this compound would be observed at an m/z ratio corresponding to its molecular weight (127.21). A prominent peak in the GC-MS of a similar compound, 2-(2-Thienyl)ethylamine, is observed at an m/z of 30.[7]

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and analysis of this compound.

Synthesis Protocol: A Generalized Approach

Several synthetic routes to this compound have been reported.[10][11][12][13] A common method involves the reduction of a nitrile or an oxime precursor. A generalized multi-step synthesis is outlined below.[10][12]

-

Bromination of Thiophene: Thiophene is brominated at a low temperature (e.g., -10°C to 10°C) using a brominating agent (such as bromine or N-bromosuccinimide) in an organic solvent (like glacial acetic acid or dichloroethane) to yield 2-bromothiophene.[10][12]

-

Grignard Reaction: The 2-bromothiophene is reacted with magnesium chips in an anhydrous solvent (e.g., tetrahydrofuran) to form the Grignard reagent, 2-thienylmagnesium bromide.[10][12]

-

Addition of Ethylene Oxide: The Grignard reagent is then reacted with ethylene oxide to produce 2-thiophene ethanol.[10][12]

-

Esterification and Ammonolysis: The 2-thiophene ethanol undergoes esterification followed by ammonolysis to yield the final product, this compound.[10][12]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 30433-91-1 [chemicalbook.com]

- 4. manavchem.com [manavchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chembk.com [chembk.com]

- 7. Thiopheneethanamine | C6H9NS | CID 116521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-噻吩乙胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]

- 13. CN103351376B - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]

Spectroscopic Profile of Thiophene-2-ethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Thiophene-2-ethylamine (CAS No. 30433-91-1), a key building block in medicinal chemistry and materials science. This document presents predicted and representative spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), structured for clarity and comparative analysis. Detailed experimental protocols for acquiring such spectra are also provided, alongside a logical workflow for the spectroscopic analysis of this compound.

Disclaimer: The quantitative spectroscopic data presented in this guide are predicted or representative values based on the analysis of structurally similar compounds and established spectroscopic principles. While these values are expected to be in close agreement with experimental data, they should be used as a reference and not as a substitute for experimental verification.

Spectroscopic Data Summary

The following tables summarize the predicted and representative spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.17 | dd | 1H | H5 (thiophene ring) |

| ~6.95 | dd | 1H | H4 (thiophene ring) |

| ~6.82 | dd | 1H | H3 (thiophene ring) |

| ~3.05 | t | 2H | -CH₂- (ethyl group, adjacent to thiophene) |

| ~2.90 | t | 2H | -CH₂- (ethyl group, adjacent to NH₂) |

| ~1.45 | br s | 2H | -NH₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~145.0 | C2 (thiophene ring, substituted) |

| ~127.0 | C5 (thiophene ring) |

| ~125.5 | C4 (thiophene ring) |

| ~123.8 | C3 (thiophene ring) |

| ~42.0 | -CH₂- (ethyl group, adjacent to NH₂) |

| ~35.0 | -CH₂- (ethyl group, adjacent to thiophene) |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3250 | Medium, Broad | N-H stretch (primary amine) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1590 | Medium | N-H bend (scissoring) |

| ~1440 | Medium | C=C stretch (thiophene ring) |

| ~850 | Strong | C-H out-of-plane bend (2-substituted thiophene) |

| ~700 | Strong | C-S stretch (thiophene ring) |

MS (Mass Spectrometry) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 127 | 40 | [M]⁺ (Molecular Ion) |

| 98 | 100 | [M - CH₂NH₂]⁺ (Benzylic cleavage) |

| 30 | 80 | [CH₂NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1.5 s

-

Spectral Width: -10 to 220 ppm

-

Temperature: 298 K

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify peak multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) in the ¹H NMR spectrum.

-

Assign peaks to the corresponding nuclei in the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation:

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

-

Place a single drop of neat liquid this compound directly onto the center of the ATR crystal.

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Number of Scans: 32

-

Resolution: 4 cm⁻¹

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Correlate the observed absorption bands with known vibrational frequencies of functional groups to confirm the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium

-

MS Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 25-300

Data Processing:

-

Identify the peak corresponding to the molecular ion ([M]⁺).

-

Analyze the fragmentation pattern by identifying the major fragment ions.

-

Propose structures for the observed fragment ions to corroborate the molecular structure.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.

An In-depth Technical Guide to the Synthesis of Thiophene-2-ethylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, applications, and biological significance of thiophene-2-ethylamine and its derivatives. These compounds are pivotal building blocks in medicinal chemistry, forming the core of numerous therapeutic agents. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines detailed experimental protocols. Furthermore, it visualizes associated signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and synthetic routes.

Core Synthetic Strategies

The synthesis of this compound and its derivatives can be achieved through several strategic pathways, primarily starting from thiophene or its pre-functionalized analogues. Key methods include the Gewald reaction for the construction of highly substituted aminothiophenes, reductive amination for the introduction of the ethylamine side chain, and the Pictet-Spengler reaction for the synthesis of fused heterocyclic systems.

Synthesis of the this compound Scaffold

A common route to the parent scaffold, this compound, involves the transformation of readily available thiophene derivatives. One industrialized method starts with the bromination of thiophene, followed by a Grignard reaction and subsequent reaction with ethylene oxide to yield 2-thiophene ethanol. This intermediate is then converted to this compound through esterification and ammonolysis[1][2]. Another approach involves the Vilsmeier-Haack reaction of thiophene to produce 2-thiophenecarboxaldehyde, which is then converted to 2-(2-nitrovinyl)thiophene and subsequently reduced to the desired ethylamine[3].

Derivatization via the Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component reaction for synthesizing polysubstituted 2-aminothiophenes[4][5]. This reaction typically involves the condensation of a ketone or aldehyde with an active methylene compound (like ethyl cyanoacetate or malononitrile) and elemental sulfur in the presence of a base[5]. The versatility of the Gewald reaction allows for the introduction of a wide range of substituents on the thiophene ring, making it a cornerstone for generating diverse libraries of thiophene derivatives for drug discovery.

N-Substituted Derivatives via Reductive Amination

Reductive amination is a highly effective method for preparing N-substituted this compound derivatives[6][7]. This two-step, one-pot process involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine[6][7]. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride[8].

Fused Heterocycles via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or related fused heterocyclic system[9][10]. This compound can serve as the β-arylethylamine component, enabling the synthesis of various thiophene-fused piperidines and other complex heterocyclic structures of medicinal interest[11][12].

Quantitative Data on Synthetic Routes

The choice of synthetic route often depends on the desired substitution pattern, scalability, and overall yield. The following tables summarize quantitative data for key synthetic methodologies.

Table 1: Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction

| Carbonyl Compound | Active Methylene Compound | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 50 | 1 | 95 | [4] |

| Acetone | Ethyl Cyanoacetate | Triethylamine | Methanol | Reflux | 3 | 82 | [4] |

| 4-Methylcyclohexanone | Malononitrile | Piperidine | DMF | 60 | 2 | 91 | [13] |

| Propiophenone | Ethyl Cyanoacetate | Morpholine | Ethanol | 50 | 4 | 78 | [4] |

| Butan-2-one | Malononitrile | Triethylamine | Methanol | Reflux | 2.5 | 88 | [13] |

Table 2: Synthesis of N-Substituted this compound Derivatives via Reductive Amination

| Aldehyde/Ketone | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | NaBH(OAc)₃ | Dichloroethane | RT | 18 | 92 | [14] |

| Acetone | NaBH₃CN | Methanol | RT | 24 | 85 | [14] |

| 4-Methoxybenzaldehyde | NaBH₄ | Methanol | Reflux | 2 | 94 | [14] |

| Cyclohexanone | NaBH(OAc)₃ | Dichloroethane | RT | 18 | 88 | [14] |

| Formaldehyde | NaBH₃CN | Methanol | RT | 24 | 75 | [8] |

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic transformations discussed.

General Procedure for the Gewald Synthesis of 2-Aminothiophenes

Materials:

-

Carbonyl compound (ketone or aldehyde) (10 mmol)

-

Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (10 mmol)

-

Elemental sulfur (12 mmol, 0.38 g)

-

Base (e.g., morpholine or triethylamine) (1-2 mmol)

-

Solvent (e.g., ethanol or methanol) (20-30 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound, the active methylene compound, and elemental sulfur.

-

Add the solvent, followed by the base.

-

Stir the reaction mixture at room temperature or heat to 40-60 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiophene derivative.[5]

General One-Pot Protocol for Reductive Amination

Materials:

-

This compound (10 mmol)

-

Aldehyde or ketone (12 mmol)

-

Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) (15 mmol)

-

Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) (50 mL)

-

Acetic acid (optional, catalytic amount)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the anhydrous solvent.

-

Add the aldehyde or ketone to the solution. If the reaction is slow, a catalytic amount of acetic acid can be added.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

In a separate flask, suspend the reducing agent in the anhydrous solvent.

-

Slowly add the reducing agent suspension to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[7][15]

General Procedure for the Pictet-Spengler Reaction

Materials:

-

This compound (10 mmol)

-

Aldehyde or ketone (10 mmol)

-

Acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid)

-

Solvent (e.g., dichloromethane or toluene)

Procedure:

-

Dissolve this compound and the aldehyde or ketone in the chosen solvent in a round-bottom flask.

-

Add the acid catalyst dropwise to the stirred solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired thiophene-fused heterocyclic compound.[9][11]

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the synthesis and application of this compound derivatives.

Synthetic Workflow for this compound Derivatives

Caption: Synthetic pathways to this compound derivatives.

Thiophene Derivatives as Hsp90 Inhibitors

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding and stability of numerous client proteins, many of which are involved in cancer cell proliferation and survival. This compound derivatives have been explored as inhibitors of Hsp90.

Caption: Mechanism of action of thiophene-based Hsp90 inhibitors.

Thiophene Derivative-Induced Intrinsic Apoptosis Pathway

Certain thiophene derivatives have been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This process is characterized by the release of cytochrome c from the mitochondria, leading to the activation of caspases and eventual cell death.

Caption: Intrinsic apoptosis pathway induced by a thiophene derivative.

Characterization Data

The structural elucidation of newly synthesized compounds is critical. Below are representative characterization data for a key intermediate and a simple derivative.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.15 (dd, J = 5.1, 1.2 Hz, 1H), 6.95 (dd, J = 5.1, 3.5 Hz, 1H), 6.83 (m, 1H), 3.05 (t, J = 6.8 Hz, 2H), 2.90 (t, J = 6.8 Hz, 2H), 1.45 (s, 2H, NH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 145.5, 126.8, 124.5, 123.2, 43.1, 39.8.

-

MS (EI): m/z 127 (M⁺), 98, 84.

N-(2-(Thiophen-2-yl)ethyl)acetamide [18][19]

-

¹H NMR (CDCl₃, 400 MHz): δ 7.16 (dd, J = 5.1, 1.2 Hz, 1H), 6.94 (dd, J = 5.1, 3.5 Hz, 1H), 6.85 (m, 1H), 5.60 (br s, 1H, NH), 3.50 (q, J = 6.6 Hz, 2H), 2.99 (t, J = 6.6 Hz, 2H), 1.95 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 170.1, 142.3, 127.0, 125.0, 123.8, 40.9, 35.8, 23.3.

-

MS (ESI): m/z 170 [M+H]⁺.

This guide serves as a foundational resource for chemists and pharmacologists working with this compound derivatives. The provided synthetic routes, quantitative data, and detailed protocols aim to streamline the design and execution of novel research in this exciting area of medicinal chemistry. The visualized pathways offer insights into their mechanisms of action, aiding in the development of next-generation therapeutics.

References

- 1. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]

- 2. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]

- 3. Study on the Synthesis of 2-Thiophene-2-yl-ethylamine - Dissertation [m.dissertationtopic.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. gctlc.org [gctlc.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 11. The Pictet-Spengler Reaction [ebrary.net]

- 12. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. organic-chemistry.org [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. This compound(30433-91-1) 1H NMR spectrum [chemicalbook.com]

- 17. Thiopheneethanamine | C6H9NS | CID 116521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

The Biological Versatility of Thiophene-2-ethylamine Derivatives: A Technical Overview

Introduction

Thiophene-2-ethylamine, a heterocyclic amine, has emerged as a highly versatile scaffold in medicinal chemistry. Its unique structure, featuring a thiophene ring coupled with an ethylamine side chain, provides a foundation for the synthesis of a diverse array of bioactive molecules.[1] This technical guide delves into the significant biological activities of novel compounds derived from the this compound core, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. The ability to readily functionalize this molecule allows for the fine-tuning of pharmacological profiles, making it a valuable starting point for the development of new therapeutic agents.[2] This document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity of Thiophene Derivatives

Thiophene-based compounds have demonstrated considerable potential as anticancer agents, with derivatives showing activity against a range of cancer cell lines.[3] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected thiophene derivatives, highlighting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

| Compound ID/Series | Target Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |

| Thieno[2,3-d]pyrimidine Derivatives | FLT3 | Compound 5: 32.435 ± 5.5 μM | [5] |

| Thiophene-based EGFR/HER2 Inhibitors | EGFR, HER2 | Compound 21a: 0.47 nM (EGFR), 0.14 nM (HER2) | [5] |

| RAA5 | Breast, Renal, Lung, Leukemia, CNS Cancer | GI50: 0.411 to 2.8 μM | [6] |

| BZ02 (2-iodobenzamide derivative) | A549 (Non-small cell lung cancer) | 6.10 μM | [4] |

| BZA09 (benzylamine derivative) | A549 (Non-small cell lung cancer) | 2.73 μM | [4] |

| Thienopyrrole and Pyrrolothienopyrimidine Derivatives | HepG2 (Liver cancer), PC-3 (Prostate cancer) | 3b: 3.105 μM (HepG2), 2.15 μM (PC-3); 4c: 3.023 μM (HepG2), 3.12 μM (PC-3) | [7] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro kinase inhibitory activity of test compounds, a common mechanism for anticancer thiophene derivatives.[1]

Materials:

-

Recombinant human kinase

-

ATP (Adenosine triphosphate)

-

Substrate peptide

-

Test compounds (thiophene derivatives)

-

Kinase reaction buffer

-

Detection reagent (e.g., antibody for phosphorylated substrate)

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Chemiluminescent or colorimetric substrate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare the kinase reaction buffer, substrate solution, and ATP solution according to the manufacturer's instructions. Perform serial dilutions of the test compounds to the desired concentrations.

-

Kinase Reaction: In a microplate, add the kinase, substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the recommended temperature and for the specified time for the particular kinase.

-

Detection: Following incubation, add a detection reagent, such as an antibody that recognizes the phosphorylated substrate.

-

After another incubation period, add a secondary enzyme-conjugated antibody.

-

Signal Measurement: Add a chemiluminescent or colorimetric substrate and measure the signal using a microplate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a control (without an inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]

Signaling Pathways and Workflows in Anticancer Activity

EGFR Signaling Pathway Inhibition

Many thiophene-based compounds exert their anticancer effects by inhibiting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates the mechanism of action of a thiophene-based kinase inhibitor on the EGFR signaling pathway.

Caption: EGFR signaling pathway and the inhibitory action of thiophene-based compounds.

HSP90 Chaperone Cycle Inhibition

This compound derivatives have been investigated for developing inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of many oncoproteins.[2]

Caption: Inhibition of the Hsp90 chaperone cycle by a this compound derivative.

Antimicrobial Activity of Thiophene Derivatives

Novel thiophene derivatives have demonstrated significant antimicrobial activity against a variety of bacterial and fungal pathogens, including drug-resistant strains.[8] Their mechanisms of action can include the disruption of cell membranes or the inhibition of essential microbial enzymes.[9]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for several thiophene derivatives against various microorganisms.

| Compound/Series | Target Microorganism(s) | MIC Value(s) | Reference(s) |

| Thiophene derivatives 4, 5, 8 | Colistin-Resistant Acinetobacter baumannii | 16 - 32 mg/L | [10] |

| Thiophene derivatives 4, 8 | Colistin-Resistant Escherichia coli | 8 - 32 mg/L | [10] |

| Compound S1 | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi | 0.81 µM/ml | [5] |

| Compound S4 | Candida albicans, Aspergillus niger | 0.91 µM/ml | [5] |

| Spiro-indoline-oxadiazole 17 | Clostridium difficile | 2 to 4 μg/ml | [11] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[11]

Materials:

-

Test compounds (thiophene derivatives)

-

Bacterial or fungal strains

-

Appropriate sterile broth medium (e.g., Mueller-Hinton broth)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Culture the test microorganism overnight in an appropriate broth. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in the sterile broth directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well containing the diluted compound. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Some antimicrobial agents function by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[12] The diagram below illustrates this mechanism.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. impactfactor.org [impactfactor.org]

- 7. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 9. N-[2-(Thiophen-2-YL)ethyl]thiolan-3-amine | Benchchem [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]

Thiophene-2-ethylamine reactivity with electrophiles and nucleophiles

An In-depth Technical Guide to the Reactivity of Thiophene-2-ethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS: 30433-91-1) is a versatile heterocyclic amine that serves as a crucial building block in medicinal chemistry and advanced organic synthesis.[1] Its structure, featuring a nucleophilic primary amine tethered to an electron-rich aromatic thiophene ring, imparts a dual reactivity profile. This unique characteristic allows for selective functionalization at either the amine group or the thiophene core, making it an invaluable scaffold for the synthesis of a diverse range of complex molecules, including potent anti-platelet agents and other pharmaceutically active compounds.[1]

This guide provides a comprehensive overview of the reactivity of this compound with both electrophilic and nucleophilic reagents, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and drug development.

Core Reactivity Principles

The chemical behavior of this compound is dominated by two distinct reactive sites:

-

The Ethylamine Group: The lone pair of electrons on the nitrogen atom makes the primary amine a potent nucleophile. It readily attacks electron-deficient centers, participating in reactions such as acylation, alkylation, and condensation.

-

The Thiophene Ring: As an electron-rich heteroaromatic system, the thiophene ring is highly susceptible to electrophilic aromatic substitution (EAS). The sulfur atom's lone pairs contribute to the ring's aromaticity and high reactivity, which is greater than that of benzene.[2][3] Substitution preferentially occurs at the C5 position, which is activated by the ethylamine side chain.

References

Quantum Chemical Calculations for Thiophene-2-ethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2-ethylamine is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its unique electronic and structural properties, stemming from the electron-rich thiophene ring coupled with a flexible ethylamine side chain, make it a versatile scaffold for the synthesis of a wide array of biologically active compounds and functional materials.[1] A thorough understanding of its molecular geometry, electronic characteristics, and vibrational behavior at the quantum level is paramount for rational drug design, the development of novel corrosion inhibitors, and the engineering of advanced materials.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of this compound. While a complete set of experimentally validated quantum chemical data for this specific molecule is not extensively published, this document outlines the established computational methodologies and protocols that can be employed to generate high-fidelity theoretical data. The guide also presents logical workflows for its synthesis and computational analysis, providing a roadmap for researchers in the field.

Molecular Properties and Computational Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective means to predict a wide range of molecular properties with a high degree of accuracy. These calculations can provide invaluable insights into the molecule's reactivity, stability, and spectroscopic signatures.

Physicochemical Properties

This compound is a colorless to yellow liquid with a boiling point of 200-201 °C at 750 mmHg and a density of approximately 1.087 g/mL at 25 °C.[2][3] Its molecular formula is C6H9NS, with a molecular weight of 127.21 g/mol .[3] These fundamental properties serve as a baseline for more advanced computational characterization.

| Property | Value | Reference |

| CAS Number | 30433-91-1 | [2][4] |

| Molecular Formula | C6H9NS | [3] |

| Molecular Weight | 127.21 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 200-201 °C / 750 mmHg | [2][3] |

| Density | 1.087 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.551 | [2][3] |

Proposed Computational Methodology

To obtain a detailed understanding of the quantum chemical properties of this compound, a robust and well-validated computational protocol is essential. Based on extensive studies of similar thiophene derivatives, the following methodology is recommended.

Geometry Optimization

The first step in any quantum chemical study is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization.

Protocol:

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Basis Set: 6-311++G(d,p)

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules containing sulfur. The optimized geometry will yield key structural parameters.

Table of Predicted Optimized Geometric Parameters (Template)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C1 | C2 | - | - | Value in Å |

| C2 | S | - | - | Value in Å | |

| ... | ... | - | - | ... | |

| Bond Angle | C1 | C2 | C3 | - | Value in Degrees |

| C2 | S | C5 | - | Value in Degrees | |

| ... | ... | ... | - | ... | |

| Dihedral Angle | C1 | C2 | C3 | C4 | Value in Degrees |

| ... | ... | ... | ... | ... |

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.

Protocol:

-

Method: DFT/B3LYP

-

Basis Set: 6-311++G(d,p)

The calculated vibrational frequencies can be compared with experimental spectra for validation.

Table of Predicted Vibrational Frequencies (Template)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Assignment (e.g., C-H stretch, N-H bend) |

| 1 | Value | Description |

| 2 | Value | Description |

| ... | ... | ... |

Electronic Properties

The electronic properties of this compound are crucial for understanding its reactivity and potential applications. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Protocol:

-

Method: DFT/B3LYP

-

Basis Set: 6-311++G(d,p)

From the HOMO and LUMO energies, several important reactivity descriptors can be calculated.[5]

Table of Predicted Electronic Properties (Template)

| Property | Predicted Value (eV) (B3LYP/6-311++G(d,p)) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

| Ionization Potential (I ≈ -EHOMO) | Value |

| Electron Affinity (A ≈ -ELUMO) | Value |

| Electronegativity (χ ≈ (I+A)/2) | Value |

| Chemical Hardness (η ≈ (I-A)/2) | Value |

| Electrophilicity Index (ω ≈ χ²/2η) | Value |

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.[5] These calculated parameters are particularly useful in fields like corrosion inhibition, where the ability of a molecule to donate or accept electrons to a metal surface is key.

Experimental and Computational Workflows

To provide a practical context for the application of these computational methods, the following workflows are presented.

Synthesis Workflow

Several synthetic routes to this compound have been reported. A common approach involves the reduction of a nitrile or an oxime intermediate. The following diagram illustrates a typical synthetic pathway.

Caption: A generalized synthetic workflow for this compound.[6]

Computational Analysis Workflow for Corrosion Inhibition

This compound and its derivatives have been investigated as corrosion inhibitors.[7] The computational evaluation of a potential corrosion inhibitor typically follows a structured workflow.

Caption: A typical workflow for the computational analysis of a corrosion inhibitor.

Conclusion

Quantum chemical calculations provide a powerful and indispensable tool for characterizing the molecular properties of this compound. By employing Density Functional Theory with appropriate functionals and basis sets, researchers can gain deep insights into its geometry, vibrational spectra, and electronic structure. This theoretical data is crucial for guiding the synthesis of new derivatives with tailored properties for applications in drug discovery and materials science. The workflows presented in this guide offer a practical framework for both the synthesis and the computational evaluation of this important heterocyclic compound, paving the way for future innovations.

References

- 1. mdpi.com [mdpi.com]

- 2. CN103351376B - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]

- 3. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. irjweb.com [irjweb.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]

The Medicinal Chemistry of Thiophene-2-ethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiophene-2-ethylamine, a versatile heterocyclic amine, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, comprising a sulfur-containing aromatic thiophene ring and a reactive ethylamine side chain, provide a valuable platform for the synthesis of a diverse array of bioactive molecules. This technical guide delves into the core aspects of this compound in drug discovery, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate further research and development in this promising area.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the reported in vitro activities of various thiophene derivatives, including those structurally related to this compound, showcasing their potential as anticancer and anti-inflammatory agents.

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Thienopyrimidines | Compound 3b | HepG2 (Liver) | 3.105 ± 0.14 | Sorafenib | - |

| PC-3 (Prostate) | 2.15 ± 0.12 | ||||

| Compound 4c | HepG2 (Liver) | 3.023 | Sorafenib | - | |

| PC-3 (Prostate) | 3.12 | ||||

| Thiophene Carboxamides | Compound 4a | HepG2 (Liver) | 66 ± 1.20 | Sorafenib | 3.9 |

| MCF-7 (Breast) | 50 ± 0.47 | ||||

| Compound 4b | HepG2 (Liver) | 54 ± 0.25 | Sorafenib | 3.9 | |

| MCF-7 (Breast) | 50 ± 0.53 | ||||

| Compound 2b | Hep3B (Liver) | 5.46 | - | - | |

| Compound 2d | Hep3B (Liver) | 8.85 | - | - | |

| Compound 2e | Hep3B (Liver) | 12.58 | - | - | |

| Thiophene-3-carboxamides | Compound 14d | HCT116 (Colon) | - | - | - |

| MCF7 (Breast) | - | - | - | ||

| PC3 (Prostate) | - | - | - | ||

| A549 (Lung) | - | - | - |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. The data is compiled from multiple sources for comparative purposes.[1][2][3][4]

Table 2: Enzyme Inhibitory Activity of Thiophene Derivatives

| Target Enzyme | Compound Class | Specific Compound | IC50 (nM) | Reference Compound | IC50 (nM) |

| VEGFR-2 | Fused Thiophenes | Compound 4c | 75 | Sorafenib | 45 |

| Compound 3b | 126 | ||||

| Thieno[2,3-d]pyrimidines | Compound 21b | 33.4 | - | - | |

| Compound 21c | 47.0 | - | - | ||

| Compound 21e | 21 | ||||

| Thiophene-3-carboxamide | Compound 14d | 191.1 | - | - | |

| COX-2 | 2-Benzamido-thiophene-3-carboxamides | Compound VIIa | 290 | Celecoxib | 420 |

| Thieno[2,3-d]pyrimidines | PKD-P14 | 5300 | - | - |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of the target enzyme's activity in vitro.[1][4][5][6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound derivatives.

Synthesis of Thiophene-2-carboxamide Derivatives

General Procedure:

-

To a stirred solution of an appropriate aniline (0.01 mol) in absolute ethanol (20 ml), add an ethanolic solution of sodium ethoxide (0.01 mol).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Add phenyl isothiocyanate (0.01 mol) and heat the mixture at 70°C for 30 minutes.

-

Cool the mixture to 25°C and add the appropriate α-chloro-N-arylacetamide (0.01 mol).

-

Raise the temperature to 60°C and maintain for another 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified thiophene-2-carboxamide derivative.

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HepG2, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Thiophene derivative compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiophene derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-